molecular formula C8H7NO2 B091891 trans-beta-Nitrostyrene CAS No. 102-96-5

trans-beta-Nitrostyrene

Cat. No.: B091891
CAS No.: 102-96-5
M. Wt: 149.15 g/mol
InChI Key: PIAOLBVUVDXHHL-VOTSOKGWSA-N
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Mechanism of Action

Target of Action

Trans-beta-Nitrostyrene, also known as (E)-2-Nitroethenylbenzene , is a chemical compound that has been reported to be a potent inhibitor of protein phosphatases PTB1 and PP2A . These proteins play a crucial role in cellular processes such as cell growth and division, signal transduction, and apoptosis.

Mode of Action

The compound interacts with its targets (PTB1 and PP2A) by binding to their active sites, thereby inhibiting their function . This interaction results in changes in the cellular processes regulated by these proteins, leading to various effects such as apoptosis, especially in multidrug resistant tumor cells .

Biochemical Pathways

This compound affects the biochemical pathways regulated by protein phosphatases PTB1 and PP2A. These pathways include signal transduction pathways and pathways involved in cell growth and division . The inhibition of these proteins disrupts the normal functioning of these pathways, leading to downstream effects such as apoptosis .

Result of Action

The primary result of this compound’s action is the induction of apoptosis, particularly in multidrug resistant tumor cells . By inhibiting the function of protein phosphatases PTB1 and PP2A, it disrupts cellular processes and triggers programmed cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by temperature, as it has a melting point of 55-58 °C and a boiling point of 250-260 °C . Furthermore, its efficacy can be influenced by the presence of other substances in the environment, such as other drugs or chemicals that may interact with it.

Biochemical Analysis

Biochemical Properties

Trans-beta-Nitrostyrene is known to participate in [3+2] cycloaddition reactions . The polar zw-type 32CA reactions with 5,5-dimethylpyrroline-N-oxide proceed via a one-step mechanism, characterized by the attack of the nucleophilic oxygen center of the nitrone on the electrophilically activated β-position of this compound .

Cellular Effects

It is known that nitrostyrene derivatives can have significant effects on cellular processes, including influencing cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that nitrostyrene derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that nitrostyrene derivatives can have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that nitrostyrene derivatives can have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is known that nitrostyrene derivatives can interact with various enzymes or cofactors and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that nitrostyrene derivatives can interact with various transporters or binding proteins and can have effects on their localization or accumulation .

Subcellular Localization

It is known that nitrostyrene derivatives can be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Comparison with Similar Compounds

  • trans-4-Chloro-beta-Nitrostyrene
  • trans-4-Methyl-beta-Nitrostyrene
  • trans-4-Bromo-beta-Nitrostyrene
  • trans-4-Methoxy-beta-Nitrostyrene
  • 3-Nitrostyrene

Uniqueness: trans-beta-Nitrostyrene is unique due to its specific reactivity and stability compared to its isomers and derivatives. For example, it is more stable and less reactive than its (Z)-isomer, making it more suitable for certain synthetic applications .

Properties

IUPAC Name

[(E)-2-nitroethenyl]benzene
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InChI

InChI=1S/C8H7NO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+
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InChI Key

PIAOLBVUVDXHHL-VOTSOKGWSA-N
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Canonical SMILES

C1=CC=C(C=C1)C=C[N+](=O)[O-]
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Isomeric SMILES

C1=CC=C(C=C1)/C=C/[N+](=O)[O-]
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Molecular Formula

C8H7NO2
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DSSTOX Substance ID

DTXSID6033247
Record name (E)-beta-Nitrostyrene
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Molecular Weight

149.15 g/mol
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Physical Description

Beta-nitrostyrene appears as yellow prisms (from ethanol) or yellow crystalline solid. (NTP, 1992), Yellow crystals; [CAMEO], Yellow crystalline powder; [Alfa Aesar MSDS]
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Boiling Point

482 to 500 °F at 760 mmHg (NTP, 1992), 255 °C /trans-isomer/
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), In water, <1 mg/mL at 73 °C, Soluble in ethanol, acetone; very soluble in ether, chloroform, carbon disufide /trans-isomer/
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Density

1.1552 at 90 °F (NTP, 1992) - Denser than water; will sink, Density: 1.1552 at 90 °F
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Vapor Pressure

0.01 [mmHg]
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Color/Form

Yellow prisms (from ethanol or petr ether) /trans-isomer/, Yellow crystalline solid

CAS No.

102-96-5, 5153-67-3
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Melting Point

136 °F (NTP, 1992), 58 °C
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Synthesis routes and methods I

Procedure details

Benzaldehyde (10.0 g, 94.2 mmol) and nitromethane (5.1 mL, 94.2 mmol) were dissolved in MeOH, the solution was cooled to -18° C., and NaOH (3.9 g, 98.9 mmol) in aqueous solution (80 mL) was added while maintaining the temperature below -10° C. The mixture was stirred at 0° C. for 2 hours, then stored at 5° C. overnight. The solution was then poured into stirring acid (200 mL conc. HCl/300 mL H2O). The precipitate was collected, washed, and recrystallized from EtOH to afford the title compound as light orange needles (5.15 g, 37%).
Quantity
10 g
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reactant
Reaction Step One
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5.1 mL
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reactant
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0 (± 1) mol
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3.9 g
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[Compound]
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solution
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80 mL
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solvent
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Quantity
200 mL
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reactant
Reaction Step Three
Yield
37%

Synthesis routes and methods II

Procedure details

Benzaldehyde (2, 52.35 g, 0.493 mol) and nitromethane (30.11 g, 0.493 mol) were dissolved in methanol (100 mL) in a two-necked flask equipped with a thermometer and a pressure-equalizing dropping funnel. NaOH (25.6 g, 0.641 mol) in ice/water (50 mL) was added dropwise to the solution keeping the temperature below 15° C. A fine slurry formed during the addition and methanol was added to allow stirring. After the addition the slurry was diluted with ice/water and the resulting clear solution was added dropwise to a solution of conc. HCl/H2O (200/300 mL); a yellow precipitate was formed during the addition. The precipitate was filtered on a buchner funnel, washed with water and crystallized from methanol obtaining pure 3 (58.78 g, 80%). Yellow needles. M.p. 57-58° C.
Quantity
52.35 g
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reactant
Reaction Step One
Quantity
30.11 g
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reactant
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100 mL
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solvent
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25.6 g
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reactant
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[Compound]
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ice water
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50 mL
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solvent
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300 mL
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reactant
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ice water
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Synthesis routes and methods III

Procedure details

In the present application, the Henry reaction between p-hydroxy benzaldehyde and nitromethane at 90° C. was carried out, resulting in the formation of nitrostyrene. Typically, 20 mg of a particular aminofunctionalized mesoporous sample was added into a mixture of 122 mg (1 mmol) p-hydroxybenzaldehyde and 10 mL of nitromethane. The reaction mixture was stirred at 90° C. under nitrogen and aliquots of the reaction product were taken with a filter syringe and characterized by solution 1H NMR spectroscopy and GC-MS over the course of the reactions. The percent yield and conversion were determined by using 1H NMR spectra measured in deutrated acetone.
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Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

6-(Methoxymethoxy)-2,2,7,8-tetramethylchroman-5-carbaldehyde (500 mg, 1.7 mmol) and ammonium acetate (157 mg, 1.7 mmol) were taken up in nitromethane (11.6 mL) and the mixture was warmed to 80° C. for 1.5 hrs. After this time, the reaction was judged to be complete and the mixture was diluted in EtOAc (75 mL), washed once with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. Silica gel chromatography (gradient elution 0→15% EtOAc/Heptane) afforded the yellow solid nitrostyrene intermediate (500 mg). 1H NMR (CDCl3, 400 MHz) 8.30 (d, 2H), 7.80 (d, 2H), 4.82 (s, 2H), 3.76 (s, 3H), 2.78 (t, 2H), 2.20 (s, 3H), 2.12 (s, 3H), 1.80 (t, 2H), 1.26 (s, 6H) ppm. The intermediate compound was dissolved in 5 mL THF and added dropwise over 30 min to a stirring suspension of LiAlH4 (400 mg, 10 mmol) in 3 mL THF at 0° C. After addition was complete, the mixture was stirred at 50° C. After 5 hr total, excess reagent was quenched by addition of 3 g sodium sulfate dodecylhydrate. The resulting suspension was stirred for 30 min, during which time the grey color turned to white. Subsequently, the suspension was filtered, and the filtrate concentrated in vacuo to provide 2-(6-(methoxymethoxy)-2,2,7,8-tetramethylchroman-5-yl)ethanamine as a colorless oil, 450 mg. 1H NMR (CD3OD, 400 MHz) 4.84 (s, 2H), 3.60 (s, 3H), 2.80 (m, 4H), 2.70 (t, 2H), 2.14 (s, 3H), 2.06 (s, 3H), 1.78 (t, 2H), 1.22 (s, 3H), 1.20 (s, 3H) ppm.
Name
6-(Methoxymethoxy)-2,2,7,8-tetramethylchroman-5-carbaldehyde
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
157 mg
Type
reactant
Reaction Step Two
Quantity
11.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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trans-beta-Nitrostyrene
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trans-beta-Nitrostyrene
Reactant of Route 3
trans-beta-Nitrostyrene
Reactant of Route 4
trans-beta-Nitrostyrene

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